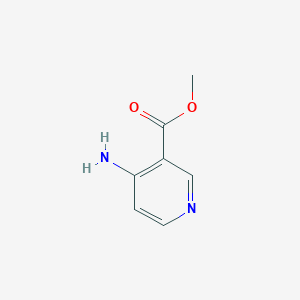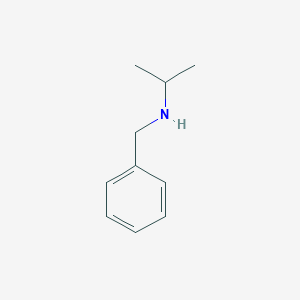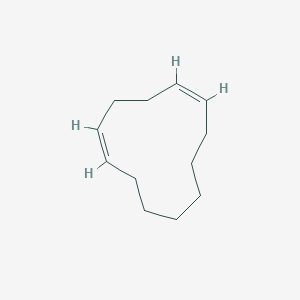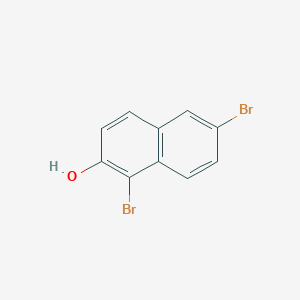
1,6-Dibromo-2-naphthol
Vue d'ensemble
Description
1,6-Dibromo-2-naphthol is a brominated derivative of naphthol, which is a class of organic compounds structurally related to naphthalene. Naphthols, such as 1-naphthol, are known for their complex behavior and have been extensively studied. For instance, 1-naphthol and its derivatives exhibit photoacidity, where they act as photoacids upon optical excitation, leading to proton-transfer reactions . The structure of naphthol derivatives can influence their interactions, such as the preference for π-π stacking over hydrogen bonding observed in the 1-naphthol dimer .
Synthesis Analysis
The synthesis of brominated naphthols, including 1,6-Dibromo-2-naphthol, can be achieved through various methods. A related compound, 2,6-Dibromo-1,4-naphthoquinone, was synthesized starting from 6-bromo-2-naphthol, which underwent bromination and subsequent oxidation . Another approach for synthesizing substituted naphthols involves direct lithiation followed by the addition of electrophiles, as demonstrated in the synthesis of 6-substituted naphthols . Electrochemical synthesis has also been employed to create highly functionalized 1-naphthols, showcasing the versatility of methods available for synthesizing naphthol derivatives .
Molecular Structure Analysis
The molecular structure of 1,6-Dibromo-2-naphthol would consist of a naphthalene backbone with hydroxyl and bromine substituents. The presence of these substituents can significantly affect the molecule's physical and chemical properties. For example, the 1-naphthol dimer's structure, which is related to 1,6-Dibromo-2-naphthol, was found to have a V-shaped, π-π stacked structure without canonical hydrogen bonds . This suggests that the molecular structure of 1,6-Dibromo-2-naphthol could also favor non-classical intermolecular interactions.
Chemical Reactions Analysis
Brominated naphthols, such as 1,6-Dibromo-2-naphthol, can undergo various chemical reactions due to the presence of reactive bromine atoms and the hydroxyl group. The bromine atoms make the molecule susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in reactions typical of phenols, such as esterification or etherification. The synthesis of 2,6-Dibromo-1,4-naphthoquinone from 6-bromo-2-naphthol illustrates the reactivity of brominated naphthols under bromination and oxidation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-Dibromo-2-naphthol would be influenced by its molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the compound's boiling and melting points. The hydroxyl group would contribute to the molecule's acidity and potential for hydrogen bonding, although, as seen with 1-naphthol, π-π interactions might be preferred over hydrogen bonding in certain cases . The photoacidity of 1-naphthol derivatives also indicates that 1,6-Dibromo-2-naphthol could exhibit interesting behavior under optical excitation, with potential applications in photochemical processes .
Applications De Recherche Scientifique
Synthesis and Catalysis : 6,6‘-Dibromo-1,1‘-bi-2-naphthol derivatives have been polymerized using nickel complexes as catalysts to produce optically active poly(1,1‘-bi-2-naphthol)s. These polymers have applications in Lewis acid catalysis, demonstrating their potential in organic synthesis and catalytic processes (Hu et al., 1996).
Photochemistry and Organic Synthesis : Research on the photoreactivity of 1,6-dibromo-2-naphthols, including studies involving visible light, has led to the development of methods for selective arylation, alkenylation, and cyclization. These methods are significant for the synthesis of various organic compounds (Verga et al., 2009).
Proton-Transfer Reaction Studies : The excited-state proton-transfer reactions of derivatives of 1-naphthol, including 1,6-dibromo-2-naphthol, have been studied using spectroscopic methods. These studies are crucial for understanding photoacidity and the behavior of photoacids upon optical excitation (Prémont-Schwarz et al., 2013).
Green Chemistry : The compound has been used in the microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols, highlighting its role in greener chemical processes (Habibzadeha & Ghasemnejad-Bosra, 2012).
Environmental Chemistry : Studies have investigated the adsorption characteristics of naphthol isomers, including 1,6-dibromo-2-naphthol, on various materials. Such research is vital for understanding environmental pollution and developing methods for pollutant removal (Pei et al., 2013).
Electrochemical Studies : Electrochemical methods have been developed for the determination of naphthol isomers, which are important for environmental monitoring and analysis (Brocenschi et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
1,6-dibromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESFYLPKHQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075100 | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,6-Dibromo-2-naphthol | |
CAS RN |
16239-18-2 | |
| Record name | 1,6-Dibromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthol, 1,6-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dibromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S75P5MUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

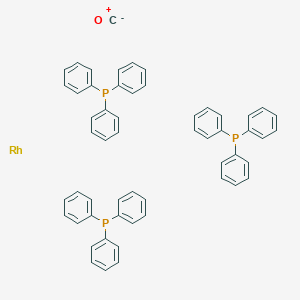
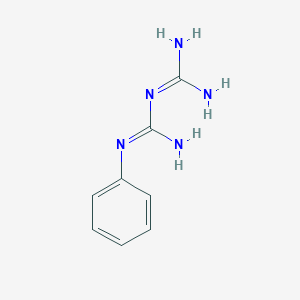

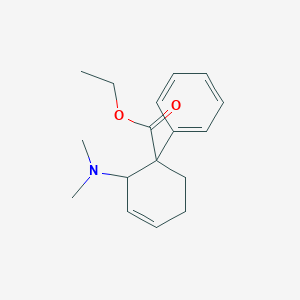
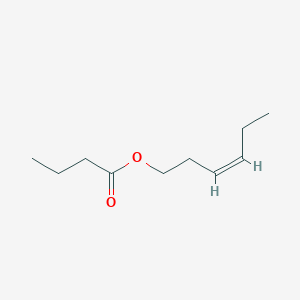
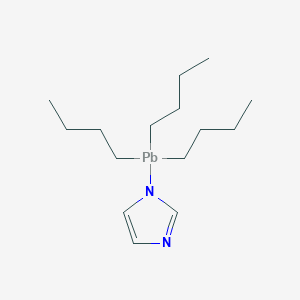
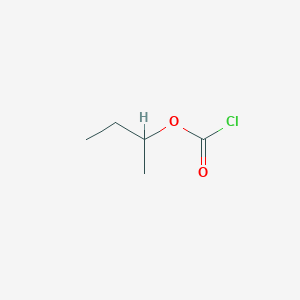
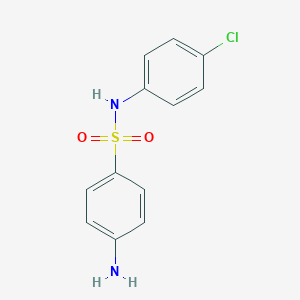
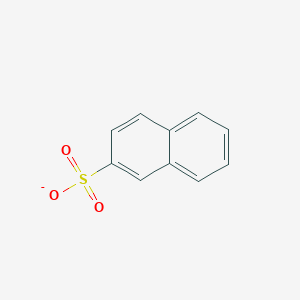
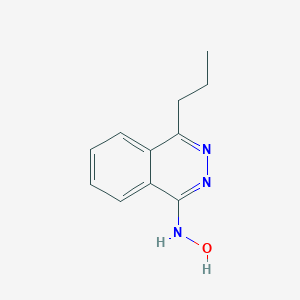
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
